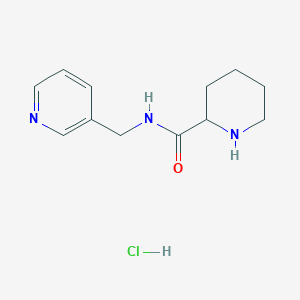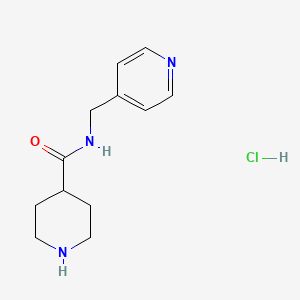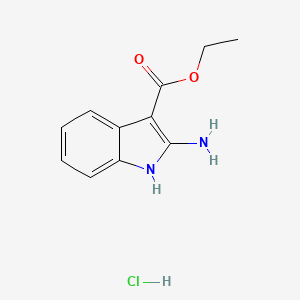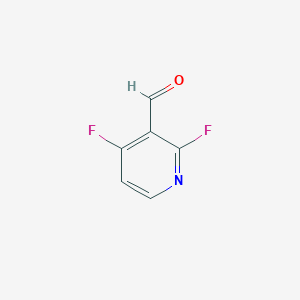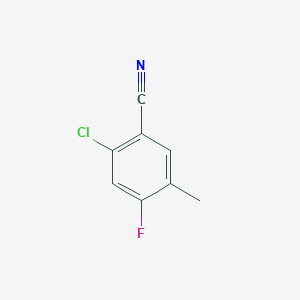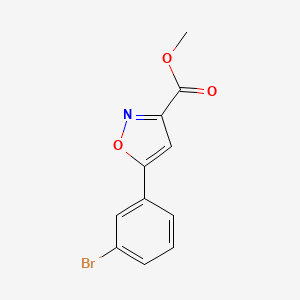
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (MBC) is a synthetic compound with a wide range of applications in the field of organic chemistry. It is used as a building block in the synthesis of various compounds and is known to have a wide range of biological activities.
Applications De Recherche Scientifique
1. Precursor for Synthesis of Heterocycles
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been utilized in the synthesis of isoxazole-fused heterocycles. This compound serves as a versatile precursor, playing a crucial role in the synthesis process (Roy, Rajaraman, & Batra, 2004).
2. Application in Biomedical Research
This compound has shown promise in biomedical applications, particularly in the regulation of inflammatory diseases. Its synthesis and potential as a biomedical compound were explored through various spectroscopic and X-ray analysis methods (Ryzhkova, Ryzhkov, & Elinson, 2020).
3. Structural Studies and Analysis
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has been a subject of structural studies. These studies involve determining its crystal structure and understanding its molecular conformation, which is vital for its application in various chemical syntheses (Malathy, Sharmila, Srinivasan, Manickam, & Aravindhan, 2016).
4. Development of Drug-Like Isoxazoles
It has been employed in the synthesis of a library of drug-like isoxazoles. These synthesized isoxazoles could have potential applications in drug discovery and medicinal chemistry (Robins, Fettinger, Tinti, & Kurth, 2007).
5. Synthesis of Comenic Acid Derivatives
This compound has been used in the synthesis of novel comenic acid derivatives containing isoxazole moieties. These derivatives have shown synergetic effects when used in mixtures with certain antitumor drugs, suggesting their potential in chemotherapy applications (Kletskov et al., 2018).
Propriétés
IUPAC Name |
methyl 5-(3-bromophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRCBZBHVKPEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

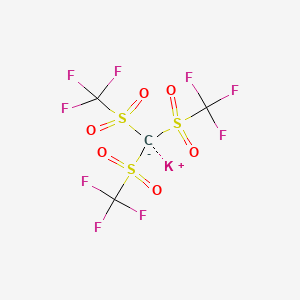
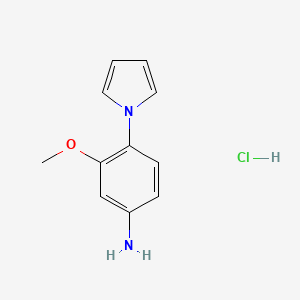
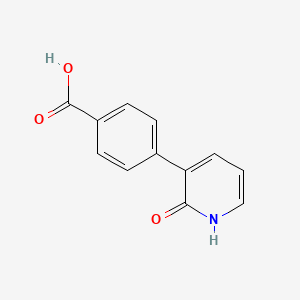
![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)
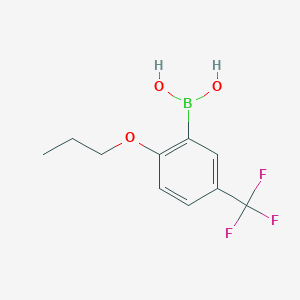
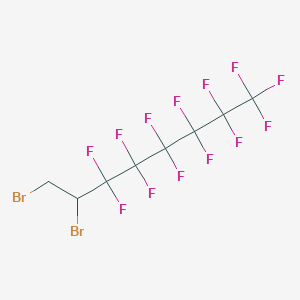
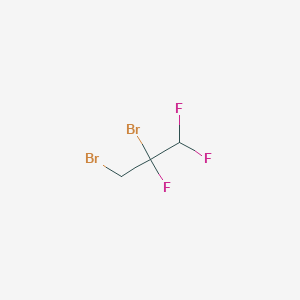
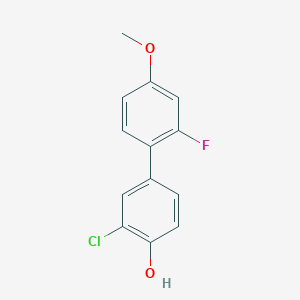
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)
